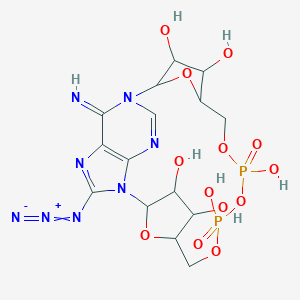
8-Azido-cyclic Adenosine Diphosphate-ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-cyclic Adenosine Diphosphate-ribose (8N3-cADPR) is a naturally-occurring metabolite of NAD+ . It is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ . It is an antagonist of cADPR since it does not induce Ca2+ release from egg microsomes but inhibits the ability of cADPR to do so .
Synthesis Analysis
8-Azido-cyclic Adenosine Diphosphate-ribose is synthesized by ADP-ribosyl cyclases from nicotinamide adenine dinucleotide . The main ADP-ribosyl cyclase in mammals is CD38 . A series of analogs modified at the 8-position of the adenine group were synthesized for the investigation of the relationship between the structure .Molecular Structure Analysis
The molecular structure of 8-Azido-cyclic Adenosine Diphosphate-ribose is characterized by important NMR peaks and their correlated positions in the chemical structure .Chemical Reactions Analysis
Cyclic ADP ribose isomers are signaling molecules produced by bacterial and plant Toll/interleukin-1 receptor (TIR) domains via nicotinamide adenine dinucleotide (oxidized form) (NAD+) hydrolysis . Upon phage infection, ThsB (a TIR-domain protein) cleaves NAD+ and produces a cADPR isomer, which activates ThsA-mediated killing of the infected cell, thus protecting the bacterial population .Physical And Chemical Properties Analysis
8-Azido-cyclic Adenosine Diphosphate-ribose has a molecular weight of 582.31 g/mol . It is a lyophilized powder with an assay of ≥95% (HPLC) and is stored at a temperature of −20°C .Applications De Recherche Scientifique
Application in Biochemistry
Summary of the Application
8-Azido-cyclic adenosine diphosphate-ribose is used as a photoaffinity label . It’s an analog of cyclic ADP-ribose .
Methods of Application
The compound is synthesized and used in its lyophilized powder form . It’s stored at a temperature of -20°C .
Results or Outcomes
The compound is used to characterize cyclic ADP-ribose-binding sites in sea urchin egg homogenates . It’s found to be an antagonist of cyclic ADP-ribose as it does not induce Ca2+ release from egg microsomes .
Application in Proteomics
Summary of the Application
A novel N6-biotinylated-8-azido-adenosine probe (AdoR probe) was synthesized for the enrichment of adenosine-binding proteins from a complex cell proteome .
Methods of Application
The AdoR probe contains a reactive group that forms a covalent bond with the target proteins, as well as a biotin tag for affinity enrichment using avidin chromatography . The probe specificity was confirmed with protein standards prior to further evaluation in a complex protein mixture .
Results or Outcomes
The method allowed for the identification of small variations in abundance of nucleoside- and nucleotide-binding proteins . It demonstrated the utility of this method to enrich for nucleoside- and nucleotide-binding proteins in a complex protein mixture .
Orientations Futures
Future research could focus on the role and mechanism of the CD38/Cyclic adenosine diphosphate ribose (cADPR)/Ca2+ signaling pathway in various cellular processes . Additionally, the trend of improved inhibition upon 8-H → 8-Br → 8-NH2 substitution mimics that which was observed for the cIDPR series .
Propriétés
IUPAC Name |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azido-cyclic adenosine diphosphate ribose | |
CAS RN |
150424-94-5 |
Source


|
| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


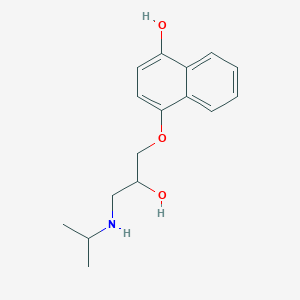
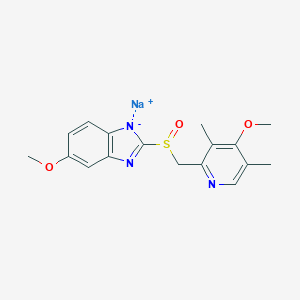
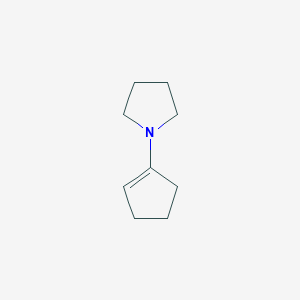


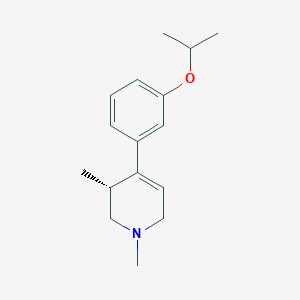


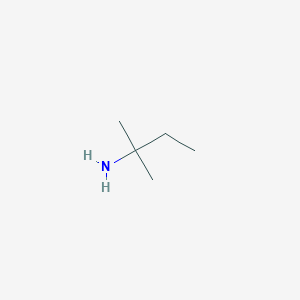


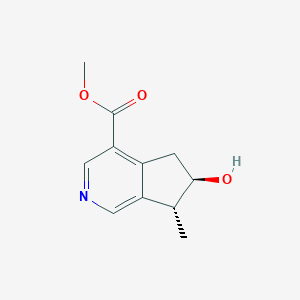
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)